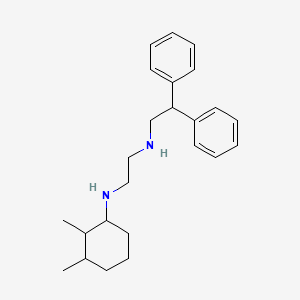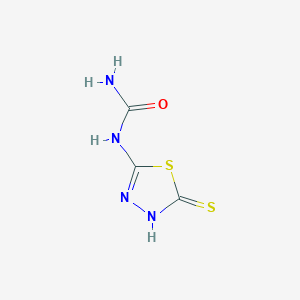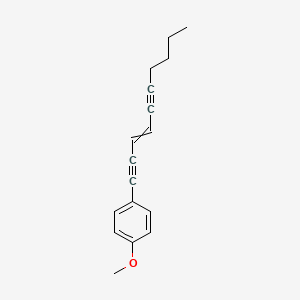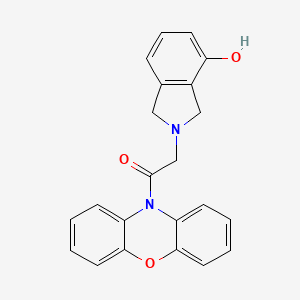![molecular formula C84H54 B14217017 9,9'-(1,3-Phenylene)bis[10-(9,9-diphenyl-9H-fluoren-2-yl)anthracene] CAS No. 817642-20-9](/img/structure/B14217017.png)
9,9'-(1,3-Phenylene)bis[10-(9,9-diphenyl-9H-fluoren-2-yl)anthracene]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,9’-(1,3-Phenylene)bis[10-(9,9-diphenyl-9H-fluoren-2-yl)anthracene] is an organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by its complex molecular structure, which includes multiple aromatic rings and phenylene linkages. It is primarily used in the development of advanced materials, particularly in the field of organic electronics.
Métodos De Preparación
The synthesis of 9,9’-(1,3-Phenylene)bis[10-(9,9-diphenyl-9H-fluoren-2-yl)anthracene] involves several steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of anthracene derivatives with fluorenyl compounds in the presence of a catalyst. The reaction conditions often involve high temperatures and the use of solvents such as toluene or dichloromethane. Industrial production methods may vary, but they generally follow similar principles, with a focus on optimizing yield and purity.
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced aromatic compounds.
Substitution: Electrophilic substitution reactions are common, where halogenation or nitration can occur using reagents like bromine or nitric acid.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction produces hydrogenated derivatives.
Aplicaciones Científicas De Investigación
9,9’-(1,3-Phenylene)bis[10-(9,9-diphenyl-9H-fluoren-2-yl)anthracene] has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Its fluorescent properties make it useful in imaging and diagnostic applications.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is a key component in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Mecanismo De Acción
The mechanism by which this compound exerts its effects is primarily related to its electronic properties. The multiple aromatic rings and phenylene linkages allow for efficient electron transport and fluorescence. In OLEDs, for example, it acts as an electron-transport layer, facilitating the efficient injection and transport of electrons from the cathode to the emissive layer .
Comparación Con Compuestos Similares
Compared to other similar compounds, 9,9’-(1,3-Phenylene)bis[10-(9,9-diphenyl-9H-fluoren-2-yl)anthracene] stands out due to its unique structural features and superior electronic properties. Similar compounds include:
These compounds share some structural similarities but differ in their specific applications and electronic properties.
Propiedades
Número CAS |
817642-20-9 |
|---|---|
Fórmula molecular |
C84H54 |
Peso molecular |
1063.3 g/mol |
Nombre IUPAC |
9-(9,9-diphenylfluoren-2-yl)-10-[3-[10-(9,9-diphenylfluoren-2-yl)anthracen-9-yl]phenyl]anthracene |
InChI |
InChI=1S/C84H54/c1-5-28-59(29-6-1)83(60-30-7-2-8-31-60)75-46-23-21-36-63(75)65-50-48-57(53-77(65)83)81-71-42-17-13-38-67(71)79(68-39-14-18-43-72(68)81)55-26-25-27-56(52-55)80-69-40-15-19-44-73(69)82(74-45-20-16-41-70(74)80)58-49-51-66-64-37-22-24-47-76(64)84(78(66)54-58,61-32-9-3-10-33-61)62-34-11-4-12-35-62/h1-54H |
Clave InChI |
VANVZHNSECBISK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=C2C=C(C=C4)C5=C6C=CC=CC6=C(C7=CC=CC=C75)C8=CC(=CC=C8)C9=C1C=CC=CC1=C(C1=CC=CC=C19)C1=CC2=C(C=C1)C1=CC=CC=C1C2(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(3S,7S,8S,9S,10R,11R,13S,14S)-3,7-bis(methoxycarbonyloxy)-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-11-yl] methyl carbonate](/img/structure/B14216941.png)
![6-Methylspiro[3.4]octan-5-one](/img/structure/B14216948.png)
![6-Chloro-3-[2-(2-methoxyphenyl)ethyl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14216949.png)



![6-Amino-4-[(4-methylbenzene-1-sulfonyl)oxy]naphthalene-2-sulfonic acid](/img/structure/B14216968.png)




![Benzoic acid;1-[dimethyl(phenyl)silyl]-1,1,3,3,3-pentafluoropropan-2-ol](/img/structure/B14217016.png)


